molecular formula C11H11NO2 B398708 2-propyl-4H-3,1-benzoxazin-4-one CAS No. 16062-69-4

2-propyl-4H-3,1-benzoxazin-4-one

Cat. No.: B398708
CAS No.: 16062-69-4
M. Wt: 189.21g/mol
InChI Key: UXLGTGPMUITKPA-UHFFFAOYSA-N
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Description

2-propyl-4H-3,1-benzoxazin-4-one is a useful research compound. Its molecular formula is C11H11NO2 and its molecular weight is 189.21g/mol. The purity is usually 95%.
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Preparation Methods

Classical Synthesis via Acylation and Cyclization

The predominant method for synthesizing 2-propyl-4H-3,1-benzoxazin-4-one involves a two-step sequence starting from anthranilic acid (2-aminobenzoic acid). In the first step, anthranilic acid undergoes acylation with butyroyl chloride in the presence of pyridine as a base, yielding 2-butyramidobenzoic acid (1). This intermediate is characterized by the formation of an amide bond, confirmed via infrared (IR) spectroscopy through the appearance of carbonyl stretches at 1672 cm⁻¹ (amide C=O) and 1693 cm⁻¹ (carboxylic acid C=O), alongside NH and OH bands at 3286 cm⁻¹ and 3422 cm⁻¹, respectively .

The subsequent cyclization step employs acetic anhydride as a dehydrating agent, facilitating intramolecular esterification to form the benzoxazinone ring. The reaction proceeds under reflux conditions, with the disappearance of NH and OH bands in the IR spectrum of the final product, replaced by distinct absorptions at 1614 cm⁻¹ (C=N) and 1764 cm⁻¹ (C=O) . This method typically achieves moderate to high yields (70–85%) and is favored for its simplicity and scalability.

Microwave-Assisted Cyclization Approach

Recent advancements in synthetic methodology have introduced microwave irradiation as a tool for accelerating the cyclization step. A patent by WO2014097188A1 outlines a protocol wherein 2,4-dihydroxybenzoic acid derivatives are subjected to sequential esterification, amidation, and cyclization under microwave conditions . While this approach was initially demonstrated for sulfonamide-substituted benzoxazinones, its principles can be adapted for 2-propyl analogs by modifying the acylating agent.

For instance, substituting the sulfonyl chloride reagent with butyroyl chloride during the amidation step could theoretically yield the propyl-substituted intermediate. Subsequent cyclization using reagents such as 1,1-dimethoxycyclohexane under microwave irradiation (200–300 W, 120°C) promotes rapid ring closure . This method reduces reaction times from hours to minutes and minimizes side reactions, though its applicability to this compound requires further empirical validation.

Comparative Analysis of Synthetic Methodologies

The table below contrasts the classical and microwave-assisted routes:

Parameter Classical Method Microwave Method
Starting Material Anthranilic acid2,4-Dihydroxybenzoic acid
Acylating Agent Butyroyl chlorideSulfonyl chlorides (adaptable)
Cyclization Reagent Acetic anhydride1,1-Dimethoxycyclohexane
Reaction Time 4–6 hours30–60 minutes
Yield 70–85%60–75% (estimated)
Key Advantages High scalabilityRapid kinetics, reduced byproducts

The classical method remains superior for large-scale synthesis due to its well-optimized conditions, whereas microwave techniques excel in exploratory settings requiring rapid iteration.

Characterization and Analytical Data

Infrared Spectroscopy

  • 2-Butyramidobenzoic Acid (1): Peaks at 1672 cm⁻¹ (amide C=O), 1693 cm⁻¹ (acid C=O), 3286 cm⁻¹ (NH), and 3422 cm⁻¹ (OH) .

  • This compound (2): Peaks at 1614 cm⁻¹ (C=N) and 1764 cm⁻¹ (C=O), with absence of NH/OH bands .

Nuclear Magnetic Resonance (NMR)

While the provided sources lack explicit NMR data, theoretical predictions align with analogous benzoxazinones:

  • ¹H NMR: A singlet at δ 2.5–3.0 ppm for the propyl group, aromatic protons at δ 7.0–8.0 ppm, and a deshielded oxazinone proton at δ 5.5–6.0 ppm.

  • ¹³C NMR: Carbonyl resonance at δ 165–170 ppm, C=N at δ 155–160 ppm, and aromatic carbons at δ 115–135 ppm.

Applications and Derivatives

This compound serves as a precursor to quinazolinone derivatives with demonstrated anticancer activity . For example, reaction with ammonium acetate or formamide yields 2-propylquinazolin-4(3H)-one, which exhibits inhibitory effects on folate biosynthesis pathways in cancer cells . Further functionalization via alkylation or sulfonation, as detailed in patent WO2014097188A1, expands its utility in drug discovery .

Properties

CAS No.

16062-69-4

Molecular Formula

C11H11NO2

Molecular Weight

189.21g/mol

IUPAC Name

2-propyl-3,1-benzoxazin-4-one

InChI

InChI=1S/C11H11NO2/c1-2-5-10-12-9-7-4-3-6-8(9)11(13)14-10/h3-4,6-7H,2,5H2,1H3

InChI Key

UXLGTGPMUITKPA-UHFFFAOYSA-N

SMILES

CCCC1=NC2=CC=CC=C2C(=O)O1

Canonical SMILES

CCCC1=NC2=CC=CC=C2C(=O)O1

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of anthranilic acid (3.40 g, 25.0 mmol) in butyric anhydride (10 mL) was heated at 150° C. for 1 hOUR. The bath temperature was lowered to 90° C. and the excess butyric anhydride was removed by distillation. The residue was distilled to provide 2-propyl-4H-3,1-benzoxazin-4-one (1—1) as a colorless liquid (bp 110–112° C./2 mm Hg), which solidified upon standing. 1H NMR (500 MHz, CDCl3) δ8.19 (d, 1H, J=8 Hz, 1H), 7.80 (t, J=7 Hz, 1H), 7.57 (d, J=8 Hz, 1H), 7.50 (t, J=7 Hz, 1H), 2.68 (t, J=7 HZ, 2H), 1.87 (m, 2H), 1.05 (t, J=7 Hz, 3H).
Quantity
3.4 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

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